molecular formula C15H13F3N2O2S B2621634 4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide CAS No. 332874-21-2

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide

Cat. No. B2621634
CAS RN: 332874-21-2
M. Wt: 342.34
InChI Key: XIIXUCPMBBBPNW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "DMTBC" and is a thiophene derivative that has been synthesized using various methods.

Scientific Research Applications

DMTBC has been found to have various scientific research applications, including its use as a fluorescent probe for detecting and measuring biological thiols. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, DMTBC has been found to have potential applications in the field of organic electronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of DMTBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by increasing the production of reactive oxygen species, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DMTBC has been found to have various biochemical and physiological effects, including its ability to induce cell death in cancer cells and its ability to act as a fluorescent probe for detecting and measuring biological thiols. It has also been found to have potential applications in the field of organic electronics due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTBC in lab experiments is its ability to act as a fluorescent probe for detecting and measuring biological thiols. This makes it a useful tool for studying various biological processes. However, one limitation of using DMTBC is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on DMTBC, including its potential use as an anti-cancer agent and its applications in the field of organic electronics. Other potential future directions for research include studying its interactions with other molecules and its effects on different cell types. Overall, DMTBC has the potential to be a valuable tool in various scientific research fields, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

DMTBC can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-thiophene carboxylic acid with trifluoromethyl benzoyl chloride in the presence of a base. This reaction results in the formation of DMTBC as a white solid. Other methods of synthesis include the reaction of 4,5-dimethyl-2-thiophene carboxylic acid with trifluoromethyl benzoyl isocyanate or the reaction of 4,5-dimethyl-2-thiophene carboxylic acid with trifluoromethyl benzoyl azide.

properties

IUPAC Name

4,5-dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-7-8(2)23-14(11(7)12(19)21)20-13(22)9-4-3-5-10(6-9)15(16,17)18/h3-6H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXUCPMBBBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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